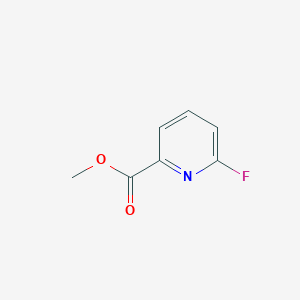

![molecular formula C9H14N2O2S B1418512 3-[1-(Methylamino)ethyl]benzene-1-sulfonamide CAS No. 1157112-20-3](/img/structure/B1418512.png)

3-[1-(Methylamino)ethyl]benzene-1-sulfonamide

Overview

Description

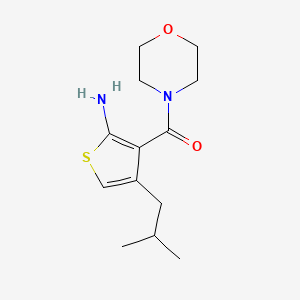

“3-[1-(Methylamino)ethyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1157112-20-3 . It has a molecular weight of 214.29 and its molecular formula is C9H14N2O2S . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “3-[1-(Methylamino)ethyl]benzene-1-sulfonamide” is 1S/C9H14N2O2S/c1-7(11-2)8-4-3-5-9(6-8)14(10,12)13/h3-7,11H,1-2H3,(H2,10,12,13) . This indicates the presence of a benzene ring with a sulfonamide group and a methylaminoethyl group attached to it.Scientific Research Applications

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to the chemical structure , has shown significant cardiac electrophysiological activity. These compounds exhibit potency in vitro comparable to known class III agents, indicating potential applications in cardiac arrhythmia treatment (Morgan et al., 1990).

Crystal Structure Analysis

Another study focused on the crystal structure of compounds similar to 3-[1-(Methylamino)ethyl]benzene-1-sulfonamide, revealing intricate molecular conformations and hydrogen bond formations. These insights are crucial for understanding the molecular interactions and designing compounds with desired physical and chemical properties (Rehman et al., 2011).

Inhibition of Carbonic Anhydrases

Compounds like 3-[1-(Methylamino)ethyl]benzene-1-sulfonamide have been investigated for their ability to inhibit carbonic anhydrase isoenzymes, showcasing their potential in treating conditions like glaucoma, epilepsy, and certain types of edema. The research identifies nanomolar inhibitors demonstrating efficacy across various isoenzymes (Supuran et al., 2013).

Supramolecular Architectures

Studies on novel complexes with related sulfonamide ligands illustrate the compound's application in forming diverse supramolecular architectures. These findings have implications for material science, catalysis, and drug delivery systems (Li et al., 2009).

Antimicrobial and Anticancer Agents

Research into sulfonamide derivatives, including those structurally similar to 3-[1-(Methylamino)ethyl]benzene-1-sulfonamide, has explored their potential as antimicrobial and anticancer agents. These compounds demonstrate significant activity against bacterial, fungal, and cancer cell lines, suggesting their utility in developing new therapeutic agents (Devi & Awasthi, 2020).

Hydrogen Bond Studies

Further research into benzene-sulfonamides has elucidated the types of hydrogen bonds formed due to the conformational properties of the sulfonamide moiety. These studies provide valuable insights into molecular design and interaction prediction (Kato et al., 2006).

Safety and Hazards

The safety information available indicates that “3-[1-(Methylamino)ethyl]benzene-1-sulfonamide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

3-[1-(methylamino)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(11-2)8-4-3-5-9(6-8)14(10,12)13/h3-7,11H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJZTOQTNYSZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)S(=O)(=O)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(Methylamino)ethyl]benzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1418440.png)

![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/structure/B1418441.png)